Superior LF Inhibitory Potency: IN-2-LF vs. Poly-D-Arginine Analogs
IN-2-LF demonstrates vastly superior potency against anthrax lethal factor (LF) metalloprotease when compared to the poly-D-arginine furin inhibitors D6R and D9R. In a cross-inhibition study, IN-2-LF inhibited LF with a Ki of 1 nM . In contrast, D6R and D9R inhibited LF with IC50 values of 300 μM and 10 μM, respectively [1].
| Evidence Dimension | Inhibitory potency against LF metalloprotease |
|---|---|
| Target Compound Data | Ki = 1 nM |
| Comparator Or Baseline | D6R: IC50 = 300 μM; D9R: IC50 = 10 μM |
| Quantified Difference | IN-2-LF is ~300,000-fold more potent than D6R and ~10,000-fold more potent than D9R based on Ki/IC50 comparison. |
| Conditions | In vitro enzymatic assay; IN-2-LF acts as a competitive inhibitor of LF. |
Why This Matters
This nanomolar potency is critical for minimizing off-target effects and reducing the required working concentration in cellular assays, directly impacting experimental cost and data quality.
- [1] Peinado, J.R., et al. Cross-inhibition between furin and lethal factor inhibitors. Biochem Biophys Res Commun. 2004 Aug 27;321(3):601-5. View Source
